molecular formula C13H24O11 B602402 2'-O-Methyl Lactose CAS No. 77667-98-2

2'-O-Methyl Lactose

Cat. No. B602402
CAS RN: 77667-98-2
M. Wt: 356.33
InChI Key:
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Description

2’-O-Methyl Lactose is a derivative of Methyl β-lactoside . It acts as a substrate for and inhibitor of β-D-galactosidase from E. coli . The molecular formula of 2’-O-Methyl Lactose is C13H24O11 .


Molecular Structure Analysis

2’-O-Methyl (Nm) is a highly abundant post-transcriptional RNA modification that plays important biological roles . There is evidence that Nm can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .


Chemical Reactions Analysis

The reaction sequence of lactate hydrolysis, a related compound, can be described in three regimes: initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium . The evolution of lactate hydrolysis was measured for varying temperatures and initial methyl or ethyl lactate concentrations .

Scientific Research Applications

RNA 2′-O-Methylation in Human Diseases

2’-O-Methylation (Nm) is one of the most common modifications in the RNA world . It has the potential to influence RNA molecules in multiple ways, such as structure, stability, and interactions . This modification plays a role in various cellular processes from epigenetic gene regulation, through translation to self versus non-self recognition . More and more Nm sites are discovered on RNAs (tRNA, rRNA, mRNA, and small non-coding RNA) and linked to normal or pathological conditions .

Influence on RNA Conformational States

2’-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states . This modification preferentially stabilizes alternative secondary structures in which the Nm-modified nucleotides are paired, increasing both the abundance and lifetime of low-populated short-lived excited states by up to 10-fold . The extent of stabilization increased with the number of Nm modifications and was also dependent on Mg2+ .

Role in Epitranscriptomics

2’-O-Methylation is a post-transcriptional modification of RNA, where a methyl group is added to the 2’ hydroxyl of the ribose moiety . This modification can appear on any nucleotide and is an abundant and highly conserved modification found at multiple locations in transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA) . It has the potential to affect RNAs in multiple ways as it can increase their hydrophobicity, protect them from nuclease attacks, stabilize helical structures, and affect their interactions with proteins or other RNAs .

Role in Disease Pathology

2’-O-Methylation modifications are important for the cellular activity of diverse RNAs and have been linked to diseases . For example, downregulation of fibrillarin and loss of rRNA Nm sites results in impaired ribosomes that are incapable of translating mRNA . Conversely, overexpression of fibrillarin and the concomitant increase in Nm modifications is associated with an increase in protein translation in rapidly dividing breast cancer cells .

Mechanism of Action

Target of Action

2’-O-Methyllactose, also known as 2’-O-Methyl Lactose, is a common nucleotide modification of ribosomal RNA (rRNA) and small nuclear RNA (snRNA) . The primary targets of 2’-O-Methyllactose are these RNA molecules, where it plays a significant role in their function and stability .

Mode of Action

The mode of action of 2’-O-Methyllactose involves the methylation of the 2’ hydroxyl group of the ribose moiety of any nucleotide, producing a methoxy group . This modification can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .

Biochemical Pathways

The biochemical pathways affected by 2’-O-Methyllactose primarily involve the translation and splicing functions related to rRNA and snRNA . By altering the conformation and stability of these RNA molecules, 2’-O-Methyllactose can influence the protein synthesis process and the overall gene expression within the cell .

Pharmacokinetics

The modification combined with the phosphodiester backbone exhibited a more rapid plasma clearance .

Result of Action

The result of 2’-O-Methyllactose action is the stabilization of RNA structures and prevention of their hydrolysis . This leads to an increase in the abundance and lifetime of alternative RNA conformational states . Moreover, 2’-O-Methyllactose modifications could enhance the specificity of CRISPR–Cas12a systems in discriminating single-base mutations .

Action Environment

The action of 2’-O-Methyllactose is influenced by the cellular environment. For instance, the presence of magnesium ions (Mg2+) can affect the stabilization of RNA structures by 2’-O-Methyllactose . Furthermore, the action of 2’-O-Methyllactose can be influenced by the overall cellular conditions, such as the presence of other RNA modifications and the cellular concentration of the target RNA molecules .

Future Directions

Lactylation, being regulated by lactate, has recently been confirmed as a novel contributor to epigenetic landscape . This opens a new era for in-depth exploration of lactate metabolism but also offers key breakpoints for further functional and mechanistic research .

properties

IUPAC Name

(3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUNULQKKRPSLU-LTEQSDMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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